molecular formula C7H8N2 B3355396 6,7-Dihydro-5H-cyclopenta[d]pyridazine CAS No. 6250-96-0

6,7-Dihydro-5H-cyclopenta[d]pyridazine

Cat. No.: B3355396
CAS No.: 6250-96-0
M. Wt: 120.15 g/mol
InChI Key: XRKPXXHIJINWMJ-UHFFFAOYSA-N
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Description

6,7-Dihydro-5H-cyclopenta[d]pyridazine (CAS 6250-96-0) is a versatile nitrogen-containing heterocyclic compound that serves as a valuable scaffold in organic and medicinal chemistry research . This compound features a fused cyclopentane-pyridazine ring system, presenting researchers with a strategic building block for the synthesis of more complex molecular architectures . The pyridazine ring, characterized by two adjacent nitrogen atoms, is a privileged structure in drug discovery, and its fusion with a five-membered aliphatic ring confers specific stereoelectronic properties that can be leveraged to modulate the activity and physicochemical characteristics of target molecules . In research applications, the core structure is highly relevant in the development of potential therapeutic agents. Scientific literature highlights the significance of the dihydropyridazine motif and its derivatives in various pharmacological contexts. For instance, structurally related compounds have been explored as corticotropin-releasing factor 1 (CRF1) receptor antagonists, which are targets for neurological disorders . Furthermore, pyridazine derivatives have been designed and synthesized as potential inhibitors of the Epidermal Growth Factor Receptor (EGFR), a key target in anticancer drug discovery . Researchers utilize this compound as a precursor for further functionalization, including the synthesis of dichloro derivatives (e.g., 1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine) which offer reactive sites for cross-coupling and substitution reactions . Its solid-state structure has been confirmed through X-ray crystallography, providing insight into its conformation and intermolecular interactions . This product is intended for research and development purposes in a laboratory setting only. It is not for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this chemical with appropriate personal protective equipment and in accordance with all relevant safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6,7-dihydro-5H-cyclopenta[d]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2/c1-2-6-4-8-9-5-7(6)3-1/h4-5H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRKPXXHIJINWMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CN=NC=C2C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60555985
Record name 6,7-Dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

120.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6250-96-0
Record name 6,7-Dihydro-5H-cyclopenta[d]pyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60555985
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Strategies for 6,7 Dihydro 5h Cyclopenta D Pyridazine Scaffolds

Core Ring System Construction Methodologies

The construction of the 6,7-dihydro-5H-cyclopenta[d]pyridazine ring system is approached through several distinct and effective synthetic pathways. These methods focus on either building the pyridazine (B1198779) ring onto a pre-existing cyclopentane (B165970) moiety or forming both rings in a concerted or sequential manner.

Cyclization Reactions for Pyridazine Ring Formation

The most fundamental approach to constructing the pyridazine ring is through the cyclocondensation reaction of a 1,4-dicarbonyl compound with hydrazine (B178648) or its derivatives. researchgate.net This method is a cornerstone of pyridazine synthesis due to the direct formation of the six-membered diazine ring.

In the context of the this compound scaffold, the required precursor is a cyclopentane ring bearing carbonyl groups at the 1- and 2-positions, such as cyclopentane-1,2-dione or its synthetic equivalents like 1,2-diacylcyclopentanes. The reaction proceeds by the initial formation of a dihydrazone intermediate, which subsequently undergoes intramolecular cyclization with the elimination of water to yield the fused pyridazine ring.

The reaction conditions are typically mild, often involving refluxing the reactants in a protic solvent like ethanol (B145695) or acetic acid. The choice of hydrazine derivative (e.g., hydrazine hydrate (B1144303), phenylhydrazine) allows for the introduction of substituents at the N-position of the resulting pyridazine ring. A similar strategy involves the reaction of ethyl 2-oxocyclopentane-1-carboxylate with hydrazine hydrate, which leads to the formation of a fused pyrazolone, a closely related heterocyclic system. researchgate.net Furthermore, the cyclization of diaminopyridazines with nitrite (B80452) or the reaction of 1,2,3-triazole dicarbonyl species with hydrazine hydrate are also established methods for forming fused pyridazine systems. nih.gov

Table 1: Examples of Cyclization Reactions for Pyridazine Formation

Precursor 1 Precursor 2 Product Type Reference
1,4-Dicarbonyl compounds Hydrazine Pyridazine researchgate.net
Maleic Anhydride Hydrazine Hydrate 1,2-Dihydropyridazine-3,6-dione google.com
β,γ-Unsaturated Hydrazones Copper Catalyst 1,6-Dihydropyridazines organic-chemistry.org

Annulation Approaches from Cyclopentanone (B42830) Derivatives

Annulation strategies starting from readily available cyclopentanone derivatives provide an alternative and versatile route to the cyclopenta[d]pyridazine scaffold. These methods build the pyridazine ring onto the existing five-membered ring.

One such approach involves the reaction of a cyclopentanone derivative with a suitable binucleophile that provides the two nitrogen atoms of the pyridazine ring. For instance, the reaction of 2,5-diarylidenecyclopentanone derivatives with propanedinitrile in the presence of a sodium alkoxide catalyst has been shown to produce highly functionalized 6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile derivatives, a related heterocyclic system. nih.govacs.org Adapting this concept by using a hydrazine-based reagent instead of a dinitrile could foreseeably lead to the corresponding cyclopenta[d]pyridazine core.

A practical route has been developed for the synthesis of the related 6,7-dihydro-5H-cyclopenta[b]pyridine, a key intermediate for certain pharmaceuticals, starting from cyclopentanone and benzylamine. researchgate.net This multi-step process involves nucleophilic addition, acetylization, and subsequent cyclization, highlighting the utility of cyclopentanone as a foundational starting material for fused heterocyclic systems. Another relevant transformation is the manganese-catalyzed oxidation of 2,3-cyclopentenopyridine to yield 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one, demonstrating a method to introduce key functional groups onto the cyclopentane ring of a fused system. rsc.orgrsc.org

Inverse Electron Demand Aza-Diels-Alder Reactions

The inverse electron demand aza-Diels-Alder (IEDDA) reaction is a powerful and highly convergent method for the synthesis of pyridazines. nih.gov This cycloaddition involves the reaction of an electron-deficient azadiene with an electron-rich dienophile. nih.govnih.gov For the synthesis of the this compound scaffold, the dienophile would be a cyclopentene (B43876) derivative, and the azadiene is typically an electron-deficient 1,2,4,5-tetrazine (B1199680) or a 1,2,3-triazine. nih.govorganic-chemistry.org

The reaction proceeds via a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes a retro-Diels-Alder reaction, typically with the extrusion of a stable molecule like dinitrogen (N₂), to afford the aromatic pyridazine ring. nih.gov The regioselectivity of the cycloaddition is controlled by the electronic and steric properties of the substituents on both the azadiene and the dienophile.

This methodology offers several advantages, including mild reaction conditions and the ability to introduce a wide range of substituents into the final product by varying the starting materials. organic-chemistry.org For example, the reaction of 3,6-bis(trifluoromethyl)-1,2,4,5-tetrazine (B13136165) with an enamine derived from a piperidone has been used to construct fused pyridazine systems. psu.edu A similar strategy employing an enamine or enol ether of cyclopentanone would be a direct route to the target cyclopenta[d]pyridazine scaffold.

Table 2: Key Components in IEDDA Reactions for Pyridazine Synthesis

Azadiene (4π component) Dienophile (2π component) Product Reference
1,2,4,5-Tetrazines Alkenes/Alkynes Dihydropyridazines/Pyridazines nih.gov
1,2,3-Triazines 1-Propynylamines Pyridazines organic-chemistry.org
1,2,4,5-Tetrazines DNA-conjugated alkenes DNA-encoded Pyridazines nih.gov

Multicomponent Reaction Strategies for Scaffold Assembly

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains portions of all the starting materials, offer an efficient and atom-economical approach to complex molecules. While specific MCRs for this compound are not extensively documented, related syntheses provide a clear blueprint for potential strategies.

For instance, an efficient multicomponent condensation of malononitrile, hydrogen sulfide, aldehydes, and 1-(cyclopent-1-en-1-yl)pyrrolidine has been developed for the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net This demonstrates that a cyclopentene-based starting material can be effectively incorporated into a one-pot annulation process to build a fused heterocyclic ring.

A plausible MCR strategy for the target pyridazine scaffold could involve the condensation of a cyclopentanone derivative, a 1,2-dicarbonyl equivalent, and a hydrazine component in a single pot. Such tandem reactions, which might proceed through sequential Schiff base formation, Mannich reaction, and intramolecular cyclization, are known for constructing related heterocyclic systems like dihydropyrrolo[1,2-a]pyrazines. researchgate.net The development of a dedicated MCR for the this compound core represents a promising area for future synthetic exploration.

Palladium-Catalyzed Cross-Coupling for Functionalized Pyridazines

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of heterocyclic rings, including pyridazines, rather than for the de novo construction of the core scaffold. researchgate.net These reactions, such as the Suzuki-Miyaura, Stille, and Sonogashira couplings, are typically employed to form carbon-carbon or carbon-heteroatom bonds on a pre-existing, often halogenated, pyridazine nucleus. nih.govnih.govresearchgate.net

The synthesis of a this compound bearing a halogen atom (e.g., chlorine or bromine) would provide a versatile handle for introducing a wide array of substituents. The electron-deficient nature of the pyridazine ring facilitates the oxidative addition of palladium to the carbon-halogen bond, often without the need for specialized, expensive ligands. nih.gov

For example, a chloro-substituted this compound could be coupled with various (hetero)aryl boronic acids (Suzuki coupling), organostannanes (Stille coupling), or terminal alkynes (Sonogashira coupling) to generate a library of functionalized derivatives. researchgate.netnih.gov This strategy allows for the late-stage diversification of the core scaffold, which is highly valuable in medicinal chemistry and materials science.

Table 3: Common Palladium-Catalyzed Cross-Coupling Reactions on Pyridazines

Reaction Name Coupling Partners Catalyst System (Typical) Bond Formed Reference
Suzuki-Miyaura Halopyridazine + Boronic Acid/Ester Pd(PPh₃)₄ / Base C-C nih.govnih.gov
Stille Halopyridazine + Organostannane Pd Catalyst C-C researchgate.net
Sonogashira Halopyridazine + Terminal Alkyne Pd/Cu Catalyst / Base C-C (sp) researchgate.net

Vilsmeier Cyclization and Subsequent Dechlorination Pathways

The Vilsmeier-Haack reaction is a versatile method that can be employed for the formylation of electron-rich systems or for the cyclization of suitable precursors to form heterocyclic rings. researchgate.netrsc.org This strategy has been successfully applied to the synthesis of the related 2-chloro-6,7-dihydro-5H-cyclopenta[b]pyridine. researchgate.net The key steps involve a Vilsmeier cyclization followed by a dechlorination step.

In a potential pathway to the this compound scaffold, a suitable hydrazone derivative of cyclopentanone could serve as the starting material. For example, an N-acyl-N'-cyclopentylidenehydrazine could be treated with the Vilsmeier reagent (typically a mixture of phosphorus oxychloride and dimethylformamide). This would induce an electrophilic cyclization onto the cyclopentenyl double bond (formed in situ from the hydrazone), leading to the formation of a chloro-substituted cyclopenta[d]pyridazinium intermediate. Subsequent hydrolysis and aromatization would yield the chlorinated heterocyclic core.

The resulting chloro-substituted product can then be subjected to dechlorination to afford the parent this compound. This is typically achieved through catalytic hydrogenation (e.g., using H₂ gas with a palladium on carbon catalyst) or other reductive methods. This two-step sequence provides a powerful route to the scaffold from simple acyclic and cyclic precursors. researchgate.net

Post-Synthetic Functionalization and Derivatization Techniques

The inherent reactivity of the this compound scaffold allows for a variety of post-synthetic modifications. These transformations are essential for fine-tuning the electronic, steric, and physicochemical properties of the molecule, which is a critical aspect of drug discovery and materials development.

Electrophilic and Nucleophilic Substitution Reactions

The pyridazine ring, being an electron-deficient system, and the fused cyclopentane ring offer distinct sites for electrophilic and nucleophilic attacks. The regioselectivity of these reactions is often dictated by the electronic nature of the substituents already present on the scaffold.

Electrophilic Substitution: Generally, the electron-deficient pyridazine ring is resistant to electrophilic attack. However, the fused cyclopentane ring can undergo electrophilic substitution. Research has shown that for the parent cyclopenta[d]pyridazine system, electrophilic attack, such as protonation, preferentially occurs at the 5- or 7-position of the five-membered ring. In a specific example, the bromination of 2-phenyl-1,4-di-t-butylcyclopenta[d]pyridazine was found to occur at the 6-position. Another notable electrophilic reaction is the condensation of cyclopenta[d]pyridazinium salts with p-dimethylaminobenzaldehyde, which results in the formation of intensely colored products.

Nucleophilic Substitution: The electron-deficient nature of the pyridazine ring makes it susceptible to nucleophilic substitution, particularly when substituted with good leaving groups like halogens. For instance, 1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine serves as a versatile precursor for introducing various nucleophiles. Studies on similar dihalopyridazine systems have demonstrated that sequential and regioselective substitution of the halogen atoms can be achieved by carefully controlling the reaction conditions and the nature of the nucleophile. For example, in 4,5-dichloro-2-methyl-6-nitro-2H-pyridazin-3-one, methoxylation can be achieved using potassium carbonate in methanol. This reactivity allows for the introduction of a wide range of functional groups, including amines, alkoxides, and thiolates, providing access to a diverse library of derivatives.

Reaction TypeSubstrateReagent/ConditionsProduct/Observations
Electrophilic Substitution
Bromination2-Phenyl-1,4-di-t-butylcyclopenta[d]pyridazineBromineBromination at the 6-position
CondensationCyclopenta[d]pyridazinium saltp-DimethylaminobenzaldehydeIntensely colored condensation product
Nucleophilic Substitution
Methoxylation4,5-Dichloro-2-methyl-6-nitro-2H-pyridazin-3-oneK2CO3, MethanolSubstitution of a chloro group with a methoxy (B1213986) group. rsc.org
Amination1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazineVarious aminesPotential for mono- or di-substitution
Thiolation1,4-Dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazineThiolatesIntroduction of sulfur-containing moieties

Selective Oxidation Reactions for Functional Group Introduction

Selective oxidation of the this compound scaffold can provide access to valuable functionalized derivatives, such as ketones, which can serve as handles for further chemical transformations. While direct oxidation studies on the this compound are not extensively reported, analogous systems provide insight into potential methodologies.

For instance, the direct oxidation of the methylene (B1212753) (CH2) group adjacent to a pyridine (B92270) ring in 2,3-cyclopentenopyridine analogues has been successfully achieved to yield the corresponding 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one. nih.govrsc.org This transformation was accomplished with high yield and excellent chemoselectivity using a manganese(II) triflate (Mn(OTf)2) catalyst and tert-butyl hydroperoxide (t-BuOOH) as the oxidant in water at room temperature. nih.govrsc.org This method's success in a similar fused heterocyclic system suggests its potential applicability to the this compound scaffold for the introduction of a carbonyl group at the 5-position. Such an oxidation would provide a key intermediate for further derivatization, including the formation of oximes, hydrazones, and other functionalities.

Reaction TypeSubstrate AnalogueCatalyst/OxidantProductYield
Benzylic-like Oxidation2,3-CyclopentenopyridineMn(OTf)2 / t-BuOOH6,7-Dihydro-5H-cyclopenta[b]pyridin-5-oneHigh

Data based on analogous pyridine systems suggests potential pathways for pyridazine derivatives.

Regioselective and Stereoselective Chemical Modifications

The regioselectivity and stereoselectivity of chemical modifications are paramount in the synthesis of complex molecules with defined three-dimensional structures, which is often a requirement for biological activity.

Regioselectivity: The functionalization of the this compound scaffold can be directed to specific positions based on the inherent electronic properties of the ring system and the directing effects of existing substituents. As mentioned earlier, electrophilic substitution tends to occur on the cyclopentane ring, while nucleophilic substitution is favored on the pyridazine ring, especially at positions bearing leaving groups.

The initial synthesis of the cyclopenta[d]pyridazine core via cycloaddition reactions often establishes the initial regiochemistry. For example, [3+2] cycloaddition reactions of pyridazinium ylides with dipolarophiles like ethyl propiolate can proceed with complete regioselectivity. mdpi.com Similarly, catalyst-free [4+2] cycloaddition-elimination reactions of α-halogeno hydrazones with enaminones have been shown to produce pyridazine derivatives with remarkable regioselectivity. rsc.org

Stereoselectivity: While the fully aromatic cyclopenta[d]pyridazine is planar, the this compound has a non-planar cyclopentane ring, which introduces the possibility of stereoisomerism. Stereoselective modifications can be achieved by employing chiral reagents or catalysts. For instance, cycloaddition reactions involving chiral auxiliaries or catalysts can lead to the formation of enantioenriched cyclopenta[d]pyridazine derivatives. Although specific examples of post-synthetic stereoselective modifications on the this compound scaffold are not abundant in the literature, the principles of asymmetric synthesis can be applied. For example, the reduction of a 5-keto derivative, introduced via selective oxidation, using chiral reducing agents could lead to the stereoselective formation of the corresponding alcohol.

Reaction TypeMethodRegio/Stereo Outcome
Regioselective Synthesis
[3+2] CycloadditionPyridazinium ylides + Ethyl propiolateComplete regioselectivity mdpi.com
[4+2] Cycloaddition-Eliminationα-Halogeno hydrazones + EnaminonesRemarkable regioselectivity rsc.org
Potential Stereoselective Modification
Asymmetric ReductionReduction of a 5-keto derivative with a chiral reducing agentPotential for stereoselective formation of the corresponding alcohol

Chemical Reactivity and Mechanistic Investigations of 6,7 Dihydro 5h Cyclopenta D Pyridazine

Elucidation of Reaction Pathways and Transformation Profiles

The reactivity of the cyclopenta[d]pyridazine system is characterized by its susceptibility to electrophilic attack and its participation in cycloaddition reactions. The transformation profiles show a tendency for reactions to occur at the five-membered cyclopentane (B165970) ring.

Research indicates that cyclopenta[d]pyridazines typically undergo protonation and react with other electrophiles at the 5- or 7-positions of the cyclopentane ring. rsc.org For instance, bromination is a known transformation for these compounds. rsc.org While many pyridazines can be functionalized through methods like the inverse electron demand Diels-Alder reaction or the cyclization of unsaturated hydrazones, specific pathways for the dihydro-cyclopenta[d]pyridazine variant are noteworthy. organic-chemistry.org

A significant pathway for the formation of the cyclopenta[d]pyridazine skeleton is through a [3+3] cycloaddition reaction. nih.gov A convenient one-pot synthesis involves the reaction of nitrile imines, generated in situ from hydrazonoyl chlorides, with a fulvene (B1219640) derivative. nih.gov This method provides direct access to the core structure. For example, reacting nitrile imines with fulvene using a silver carbonate catalyst leads to the formation of cyclopenta[d]pyridazines. nih.govresearchgate.net

The table below summarizes key reaction pathways involving the cyclopenta[d]pyridazine core.

Table 1: Summary of Reaction Pathways for Cyclopenta[d]pyridazine Derivatives

Reaction Type Reagents/Conditions Position of Reaction Product Type Source(s)
Electrophilic Attack Protons, Electrophiles C5 or C7 Protonated/Substituted cycloadduct rsc.org
Bromination Bromine C5, C7, or C6 Brominated cyclopenta[d]pyridazine rsc.org
Condensation p-Dimethylaminobenzaldehyde N/A Intensely colored products rsc.org
[3+3] Cycloaddition Nitrile imines, Fulvene, Ag₂CO₃ Ring formation Substituted cyclopenta[d]pyridazine nih.gov

Influence of Heterocyclic Nitrogen Atoms on Reactivity and Selectivity

Furthermore, the nitrogen atoms can act as nucleophilic centers or basic sites. The salts of cyclopenta[d]pyridazines readily condense with reagents like diphenylcyclopropenone (B372975) and p-dimethylaminobenzaldehyde, highlighting the role of the nitrogen atoms in facilitating these reactions and forming highly colored products. rsc.org In reactions involving nucleophiles, the electron-deficient nature of the pyridazine (B1198779) ring can make it susceptible to attack, although ring-opening reactions can occur under harsh conditions with potent nucleophiles like amide ions. wur.nl

Intramolecular Cyclization and Rearrangement Mechanisms

The synthesis of the cyclopenta[d]pyridazine framework often relies on key intramolecular cyclization steps. The [3+3] cycloaddition of nitrile imines with fulvenes represents a prime example of a reaction that proceeds through a cyclization mechanism to build the fused-ring system. nih.gov In this process, the nitrile imine acts as a three-atom component, and the fulvene provides the other three atoms to form the six-membered pyridazine ring fused to the cyclopentane ring. nih.govresearchgate.net

The proposed mechanism for this cycloaddition is a concerted or stepwise process that culminates in the formation of the stable heterocyclic product. The reaction is often facilitated by a catalyst, which helps to control the regioselectivity of the cyclization. nih.gov

While thermal rearrangements are known for pyridazine derivatives, such as the transformation of perfluoroalkylpyridazines into pyrimidines, specific studies on the rearrangement of 6,7-dihydro-5H-cyclopenta[d]pyridazine are less common. rsc.org General studies on pyridazine rearrangements have ruled out simple cycloaddition or fragmentation mechanisms in some cases, pointing towards more complex mechanistic pathways. rsc.org

Metal-Catalyzed Transformations and Organometallic Interactions

Metal catalysts play a crucial role in facilitating the synthesis and transformation of cyclopenta[d]pyridazines. One of the most direct examples is the use of a silver catalyst in the cycloaddition reaction for their synthesis.

Abranyi-Balogh et al. reported a one-pot synthesis of cyclopenta[d]pyridazines using silver carbonate (Ag₂CO₃) as a catalyst for the reaction between nitrile imines and fulvene. nih.gov The catalyst is essential for the in situ generation of the nitrile imine from the corresponding hydrazonoyl chloride, which then undergoes the cycloaddition. nih.gov

The table below details the conditions for this metal-catalyzed synthesis.

Table 2: Silver-Catalyzed Synthesis of Cyclopenta[d]pyridazines

Reactant 1 Reactant 2 Catalyst Outcome Source(s)
Hydrazonoyl chlorides Fulvene Ag₂CO₃ Regioselective formation of cyclopenta[d]pyridazine nih.gov

While manganese-catalyzed oxidation has been effectively used to synthesize the related 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues, similar specific metal-catalyzed oxidation studies on the cyclopenta[d]pyridazine core are not as extensively documented. rsc.orgrsc.org The interaction of the pyridazine nitrogen atoms with transition metals can also lead to the formation of organometallic complexes, a common feature of nitrogen-containing heterocycles that can be exploited for further catalytic transformations. nih.gov

Computational Chemistry and Theoretical Investigations of 6,7 Dihydro 5h Cyclopenta D Pyridazine

Electronic Structure and Molecular Orbital Theory Applications

The electronic architecture of 6,7-Dihydro-5H-cyclopenta[d]pyridazine, a fused heterocyclic system, governs its reactivity and physical properties. Molecular Orbital (MO) theory is a cornerstone for understanding this electronic framework. Computational methods, such as semi-empirical and ab initio calculations, have been applied to derivatives of this compound to map out its electron distribution and frontier molecular orbitals (FMOs).

For instance, computational studies on substituted this compound derivatives have been performed to rationalize their reactivity in cycloaddition reactions. nih.gov AM1 and MNDO calculations on 1-(methylsulfinyl)-4-(methylthio)-6,7-dihydro-5H-cyclopenta[d]pyridazine revealed that the C3 and C6 positions of the pyridazine (B1198779) ring possess different electronic characteristics. nih.gov Specifically, the C6 atom was found to be more electropositive and to bear the largest Lowest Unoccupied Molecular Orbital (LUMO) coefficient. nih.gov This finding is crucial for predicting the regioselectivity of reactions, as it indicates that the C6 position is the more likely site for nucleophilic attack or for interaction with the Highest Occupied Molecular Orbital (HOMO) of a reaction partner. nih.gov Such insights are vital in designing synthetic routes and explaining unexpected experimental outcomes. nih.gov

The application of MO theory thus provides a predictive lens through which the chemical behavior of this compound and its analogs can be understood and anticipated.

Quantum Chemical Calculations, including Density Functional Theory (DFT) Studies

Quantum chemical calculations, particularly Density Functional Theory (DFT), have become indispensable for obtaining accurate information on the geometric and electronic properties of molecules. While comprehensive DFT studies specifically on the parent this compound are not extensively documented in publicly available literature, the methodology has been widely applied to related pyridazine derivatives, offering valuable transferable insights.

DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G*, are employed to optimize the molecular geometry and to calculate a range of electronic descriptors. gsconlinepress.comnih.gov These descriptors are critical for understanding the molecule's stability, reactivity, and potential applications, for example, as corrosion inhibitors. gsconlinepress.com Key parameters derived from these calculations include the energy of the Highest Occupied Molecular Orbital (EHOMO), the energy of the Lowest Unoccupied Molecular Orbital (ELUMO), the energy gap (ΔE = ELUMO - EHOMO), and the dipole moment (μ). gsconlinepress.com

The following table presents typical quantum chemical parameters calculated for pyridazine derivatives using DFT, which can be considered analogous to what would be expected for this compound.

ParameterDescriptionTypical Calculated Values for Pyridazine Derivatives
EHOMO Energy of the Highest Occupied Molecular Orbital; relates to the ability to donate electrons.-7.5 to -8.5 eV
ELUMO Energy of the Lowest Unoccupied Molecular Orbital; relates to the ability to accept electrons.-1.0 to -2.0 eV
Energy Gap (ΔE) Difference between ELUMO and EHOMO; indicates chemical reactivity and stability.5.5 to 7.5 eV
Dipole Moment (μ) Measure of the net molecular polarity.2.0 to 4.0 Debye

Note: The values in this table are illustrative and based on DFT calculations for various pyridazine derivatives. The exact values for this compound would require specific calculations.

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional structure and dynamics of this compound are crucial for its interactions with other molecules. Conformational analysis and molecular dynamics (MD) simulations are the primary computational tools used to explore these aspects.

Molecular dynamics simulations can provide a time-resolved picture of the molecule's behavior. For instance, MD simulations have been used to study the stability of related fused pyrimidine (B1678525) systems in complex biological environments. nih.gov These simulations track the atomic positions over time, revealing the flexibility of the molecule and its preferred interaction modes. In a study on a related compound, 1,4-diphenyl-2H-cyclopenta[d]pyridazine, molecular dynamics was used to simulate its anisotropic dissolution, highlighting how intermolecular forces govern the crystal's behavior. researchgate.netacs.org Such simulations are vital for understanding crystal growth and dissolution phenomena. acs.org MD simulations can also be employed to study the adsorption of such molecules on surfaces, providing insights into their potential applications in materials science. mdpi.com

Prediction of Reaction Mechanisms and Transition State Structures

Computational chemistry provides a powerful avenue for mapping the intricate pathways of chemical reactions, identifying fleeting transition states, and rationalizing product formation. For this compound and its derivatives, theoretical predictions of reaction mechanisms are invaluable for understanding their synthesis and reactivity.

A notable example is the investigation of the inverse-electron-demand Diels-Alder (iEDDA) reaction, a common method for synthesizing pyridazine derivatives. Computational studies, including semi-empirical methods like AM1 and MNDO, have been used to explain the regioselectivity of these reactions. nih.gov For a substituted this compound, computational analysis of the frontier molecular orbitals (FMOs) of the reactants helped to explain an experimentally observed regioselectivity that was contrary to simple electronic predictions. nih.gov By calculating the energies and coefficients of the HOMO and LUMO, researchers can determine which interacting orbitals lead to the most stable transition state, thereby predicting the major reaction product.

Furthermore, theoretical models have been proposed for the mechanisms of reactions involving pyridazine-based complexes. researchgate.net These models often involve the calculation of the potential energy surface, locating the transition state structures that connect reactants to products, and determining the activation energy barriers. Such studies are fundamental to optimizing reaction conditions and designing more efficient synthetic routes. The synthesis of 3-Bromo-6,7-dihydro-5H-cyclopenta[d]pyridazine itself can be achieved through an iEDDA reaction, and computational modeling can elucidate the role of Lewis acid catalysts in enhancing the reaction's efficiency and regioselectivity.

Adsorption Phenomena Studies through Computational Models (e.g., Monte Carlo simulations)

The study of how molecules like this compound interact with and adsorb onto surfaces is critical for applications in materials science, catalysis, and corrosion inhibition. Computational models, particularly Monte Carlo (MC) and molecular dynamics (MD) simulations, are powerful tools for investigating these adsorption phenomena at the atomic level.

Monte Carlo simulations have been mentioned in the context of studying the adsorption of cyclopenta[d]pyridazine derivatives. theses-algerie.com These simulations use statistical mechanics to model the behavior of a large number of molecules and can predict adsorption isotherms and the most stable adsorption configurations on a given surface. The method is particularly useful for exploring a wide range of possible adsorption sites and orientations.

Molecular dynamics simulations offer a complementary approach by providing a dynamic picture of the adsorption process. For instance, MD simulations have been used to study the adsorption of related pyridine-based corrosion inhibitors on iron surfaces. mdpi.com These simulations can reveal how the molecule approaches the surface, the nature of the bonds formed (physisorption vs. chemisorption), and the orientation of the adsorbed molecule. mdpi.com The results of such simulations can be correlated with experimental data on corrosion inhibition efficiency. gsconlinepress.com

The following table summarizes the application of different computational models to study adsorption phenomena relevant to this compound.

Computational ModelInformation ObtainedRelevance to this compound
Monte Carlo (MC) Simulations Adsorption isotherms, preferred adsorption sites, thermodynamic properties of adsorption.Predicting the capacity and selectivity of adsorbent materials for this compound; understanding its behavior in chromatographic separations. theses-algerie.com
Molecular Dynamics (MD) Simulations Dynamic adsorption process, orientation of adsorbed molecules, interaction energies with the surface.Elucidating its potential as a corrosion inhibitor by modeling its interaction with metal surfaces; understanding its role in surface modification. mdpi.com
Density Functional Theory (DFT) Electronic structure of the molecule-surface system, nature of chemical bonds formed, adsorption energies.Providing a detailed understanding of the chemical interactions driving the adsorption process. gsconlinepress.com

Through these computational approaches, a detailed understanding of the adsorption behavior of this compound can be achieved, guiding the design of materials and systems that leverage its specific surface interaction properties.

Structure Activity Relationship Sar Studies in the Context of 6,7 Dihydro 5h Cyclopenta D Pyridazine Scaffolds

Design Principles for Modulating Chemical Interactions

The design of bioactive molecules centered around a 6,7-Dihydro-5H-cyclopenta[d]pyridazine core would likely follow established medicinal chemistry principles aimed at optimizing interactions with a specific biological target. These principles often involve modifying the scaffold to enhance binding affinity, selectivity, and pharmacokinetic properties.

Key design strategies that could be applied to this scaffold include:

Scaffold Hopping and Bioisosteric Replacement : The pyridazine (B1198779) ring itself can be considered a bioisostere of other aromatic systems like a phenyl ring, offering a less lipophilic alternative. nih.gov Furthermore, individual atoms or groups on the scaffold can be replaced with other fragments that retain similar biological activity but offer improved properties. The strategic replacement of atoms or functional groups (bioisosterism) is a common tactic to modulate the physicochemical properties of a lead compound without drastically altering its binding mode. cambridgemedchemconsulting.comchem-space.com For instance, replacing a hydrogen atom with fluorine can alter metabolic stability and electronic properties. cambridgemedchemconsulting.com

Introduction of Key Functional Groups : The addition of specific functional groups can introduce new interactions with a biological target. For example, hydrogen bond donors and acceptors on the pyridazine ring are critical for molecular recognition. nih.gov The two nitrogen atoms in the pyridazine ring can act as hydrogen bond acceptors, playing a significant role in binding to target proteins. nih.gov

Correlating Substituent Effects with Molecular Recognition and Binding Profiles

The nature and position of substituents on the this compound scaffold would be expected to have a profound impact on its molecular recognition and binding profile. Studies on analogous structures provide a framework for predicting these effects. For instance, in a series of 2-phenyl-substituted 4-amino-6,7-dihydro-5H-cyclopenta[d]pyrimidines, the substituents on the phenyl ring and the amino group were systematically varied to probe their effect on cytotoxicity against glioblastoma cells. nih.gov

The following table, based on findings for the analogous 6,7-dihydro-5H-cyclopenta[d]pyrimidine scaffold, illustrates how different substituents could potentially influence activity.

Compound Series Substituent (R) Observed Activity Trend (in analogous systems) Potential Rationale
2-Phenyl DerivativesElectron-withdrawing groups (e.g., -Cl, -F)Increased potency in some casesCan enhance binding through specific electronic interactions or by altering the overall electronic nature of the aromatic ring.
2-Phenyl DerivativesElectron-donating groups (e.g., -OCH3, -CH3)Variable effects, sometimes leading to decreased activityMay introduce steric hindrance or unfavorable electronic interactions.
4-Amino DerivativesAlkyl chains of varying lengthsOptimal chain length often observedBalances lipophilicity and the ability to reach specific binding pockets.
4-Amino DerivativesIntroduction of cyclic amines (e.g., piperidine)Can enhance binding and selectivityProvides a rigid conformation that may fit better into a binding site and can introduce favorable interactions.

This table is illustrative and based on general principles and findings from related heterocyclic systems. The actual effects on the this compound scaffold would require specific experimental validation.

In a study of 6,7-disubstituted-4-anilinoquinoline-3-carbonitriles, the introduction of Michael acceptors at the 6-position led to irreversible inhibition of EGFR and HER-2 kinases. nih.gov Attaching a dialkylamino group to the Michael acceptor enhanced reactivity and water solubility, resulting in improved biological properties. nih.gov This highlights the significant role that even distal substituents can play in modulating the activity of a heterocyclic core.

Investigation of Stereochemical Influences on Molecular Activity

If a substituent on the cyclopentane (B165970) ring or on a side chain introduces a chiral center, the resulting enantiomers or diastereomers would need to be separated and evaluated independently. The three-dimensional arrangement of atoms can dictate how a molecule fits into a chiral binding site of a biological target.

For example, in a study of 6,7-dihydro-5H-pyrrolo[1,2-b] nih.govnih.govtriazole derivatives, the introduction of a fluorine substituent at the 7'-position created cis- and trans-isomers. nih.gov The cis-isomer exhibited significantly improved potency compared to the parent compound, demonstrating the profound impact of stereochemistry on activity. nih.gov This underscores the importance of controlling and investigating the stereochemistry in any drug discovery program involving chiral derivatives of the this compound scaffold.

Rational Ligand Design for Targeted Chemical Systems

Rational ligand design for chemical systems targeted by this compound derivatives would leverage computational and structural biology approaches to create molecules with desired properties. This process typically involves:

Target Identification and Validation : Identifying a biological target relevant to a particular disease state.

Structural Biology : Obtaining the three-dimensional structure of the target, often through X-ray crystallography or cryo-electron microscopy. This provides a detailed map of the binding site.

Computational Modeling : Using molecular docking and other computational tools to predict how different derivatives of the this compound scaffold would bind to the target. This allows for the in silico screening of virtual libraries of compounds.

Iterative Design and Synthesis : The insights from computational modeling guide the synthesis of a focused set of compounds. These are then biologically evaluated, and the results are used to refine the computational models in an iterative cycle of design, synthesis, and testing.

A study on imidazo[1,2-a]pyridine derivatives as Nek2 inhibitors exemplifies this approach, where compounds were designed, synthesized, and their biological activities investigated, leading to the identification of a potent inhibitor. nih.gov Similarly, for a series of nih.govnih.govtriazolo[4,3-b]pyridazine derivatives, crystal structures of the target protein in complex with inhibitors were determined to characterize the binding modes and guide further design.

Advanced Applications of 6,7 Dihydro 5h Cyclopenta D Pyridazine in Chemical Science

Utility as Building Blocks for Complex Molecular Architectures

The 6,7-Dihydro-5H-cyclopenta[d]pyridazine core serves as a foundational building block for the synthesis of more complex and functionally diverse molecules. Its inherent structural and electronic features are leveraged by chemists to construct elaborate molecular frameworks. The pyridazine (B1198779) ring, being electron-deficient, offers specific reactivity patterns that can be exploited in subsequent synthetic transformations.

Derivatives of this scaffold are key intermediates in the synthesis of a range of compounds. For instance, the dichlorinated analogue, 1,4-dichloro-6,7-dihydro-5H-cyclopenta[d]pyridazine, is a versatile precursor where the chlorine atoms can be substituted through various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. nexconn.combldpharm.com This adaptability makes the core scaffold a valuable starting point for creating a wide array of new chemical entities.

Furthermore, related fused pyridazine systems are recognized as important precursors for materials with applications in electronics and photovoltaics. mdpi.com The principles used to create these materials, which often involve the cyclization of precursors to form fused ring systems, highlight the fundamental role of structures like this compound in developing novel functional materials. mdpi.com The ability to build upon this core structure facilitates the tuning of molecular complexity and diversity, which is a crucial aspect of modern synthetic chemistry.

Scaffold Design in Medicinal Chemistry Research

The rigid, bicyclic structure of this compound makes it an attractive scaffold for the design of new therapeutic agents. Its defined three-dimensional shape allows for the precise orientation of appended functional groups to interact with biological targets.

Development of Novel Pharmacophore Scaffolds for Investigational Compounds

In medicinal chemistry, a pharmacophore is the essential arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound framework is utilized as a core scaffold to develop novel pharmacophores for a variety of investigational compounds. Its structure serves as a template upon which different substituents can be placed to optimize binding affinity and selectivity for specific enzymes or receptors.

Research into related fused pyrimidine (B1678525) and pyridazine systems has demonstrated their potential in developing potent and selective drug candidates. For example, derivatives of 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and evaluated as selective sigma-1 (σ1) receptor antagonists, showing potential for the treatment of pain. In these studies, the cyclopentane-fused pyrimidine core was essential for the observed activity, and modifications around this central scaffold allowed for the fine-tuning of receptor affinity.

Similarly, the broader class of pyridazine-containing compounds is considered a "privileged structure" in drug design, forming the core of numerous agents with therapeutic potential. nih.gov The unique electronic properties and hydrogen-bonding capabilities of the pyridazine ring contribute to its ability to interact effectively with biological targets. nih.gov The table below summarizes examples of how this and related scaffolds are functionalized to create investigational compounds.

Scaffold/DerivativeTarget/ApplicationKey Substituents/Modifications
6,7-Dihydro-5H-cyclopenta[d]pyrimidineSigma-1 (σ1) Receptor Antagonist (Pain)Phenyl group at C2, propoxy-piperidine chain at C4
6,7-Dihydro-5H-benzo nih.govcyclohepta[1,2-b]pyridineAnticancer, AntihistamineVaried aryl and hydrazono groups
Pyridazine CoreGeneral Drug DesignDiverse functional groups to target specific proteins

Integration into Combinatorial Chemistry Libraries for Discovery Research

Combinatorial chemistry is a powerful strategy used in drug discovery to rapidly synthesize and screen large numbers of different but structurally related molecules, known as a library. The goal is to identify "hit" compounds with desired biological activity. Scaffolds that are synthetically accessible and allow for the easy introduction of diverse substituents are ideal for inclusion in such libraries.

While specific, large-scale combinatorial libraries based solely on the this compound scaffold are not extensively documented in public literature, its chemical properties make it a highly suitable candidate for such endeavors. The development of efficient synthetic routes, such as multicomponent condensation reactions, allows for the creation of derivatives with varied functional groups in a modular fashion. This synthetic tractability is a key requirement for combinatorial library design. The ability to modify the scaffold at multiple positions enables the generation of a vast chemical space around the core structure, increasing the probability of discovering novel bioactive molecules.

Role in Catalyst Development and Ligand Design for Homogeneous and Heterogeneous Catalysis

In catalysis, ligands are molecules that bind to a central metal atom to form a coordination complex, which then acts as a catalyst. The electronic and steric properties of the ligand are crucial for controlling the activity and selectivity of the catalyst. The nitrogen atoms in the pyridazine ring of this compound possess lone pairs of electrons, making them potential coordination sites for metal ions.

A key example is the derivative 6,7-dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazine , which has been synthesized and studied as a ligand. researchgate.net The addition of the two pyridyl groups creates a polydentate ligand capable of chelating to a metal center. X-ray crystallography studies have been performed to determine its precise three-dimensional structure, which is critical for understanding how it will coordinate with a metal and influence the catalytic process. researchgate.net

The structural analysis of this ligand revealed a specific trans/trans conformation in the solid state. researchgate.net Understanding the conformational preferences and crystal packing of such ligands is essential for the rational design of new catalysts for both homogeneous and heterogeneous applications. The defined geometry of the scaffold allows for the creation of a well-defined coordination sphere around a metal, which can lead to highly selective catalytic transformations.

LigandMetal Coordination PotentialKey Structural Feature
6,7-Dihydro-1,4-di(2′-pyridyl)-5H-cyclopenta[d]pyridazinePolydentate chelation via pyridazine and pyridyl nitrogen atomsDefined trans/trans conformation in the solid state

Development of Functional Materials and Probes

The unique properties of the this compound scaffold also lend themselves to the development of novel functional materials and chemical probes.

Investigation of Corrosion Inhibition Mechanisms and Material Protection

A review of the scientific literature did not yield studies specifically investigating the use of this compound as a corrosion inhibitor. However, it is noteworthy that closely related heterocyclic structures, such as derivatives of 6,7-dihydro-5H-cyclopenta[b]pyridine, have been successfully developed and studied for this purpose. nih.govacs.orgresearchgate.net These related compounds function by adsorbing onto the metal surface, forming a protective film that isolates the metal from the corrosive environment. nih.govacs.org The adsorption is typically facilitated by the presence of heteroatoms (like nitrogen) and π-electrons, which can interact with the vacant d-orbitals of the metal. acs.org Given these principles, the this compound structure possesses the necessary electronic features—specifically, nitrogen heteroatoms and potential for π-conjugation—that are characteristic of effective organic corrosion inhibitors.

Exploration as Precursors for Optical and Electronic Materials

The inherent electronic properties of the pyridazine ring, a key component of this compound, make it an attractive building block for organic electronic materials. Pyridazine and its derivatives are recognized as organic semiconductors, a class of materials that are lightweight, flexible, and can be processed at low temperatures, offering advantages over traditional inorganic semiconductors. liberty.edu The presence of two adjacent nitrogen atoms in the pyridazine ring significantly influences its electronic structure, leading to distinct properties compared to other diazine isomers like pyrimidine and pyrazine (B50134). iiste.orgresearchgate.net

Theoretical studies employing Density Functional Theory (DFT) have provided insights into the electronic properties of the pyridazine molecule. iiste.orgresearchgate.net These studies calculate various parameters that are crucial for assessing a material's potential in electronic devices. For instance, the dipole moment of pyridazine is notably higher than that of pyrazine and pyrimidine, which can influence molecular packing in the solid state and, consequently, charge transport properties. researchgate.net The energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) is another critical factor, as it determines the electronic and optical properties of the material. The electron-withdrawing nature of the pyridazine ring can be modulated by substituents, allowing for the fine-tuning of these electronic properties. blumberginstitute.org

While direct research on the application of this compound in optical and electronic materials is limited, the broader class of pyridazine-fused heterocycles has shown promise. For example, derivatives of iiste.orgblumberginstitute.orgnih.govoxadiazolo[3,4-d]pyridazine have been investigated as key precursors for the synthesis of organic photovoltaic materials. jocpr.com The synthesis of various pyridazine derivatives is an active area of research, with numerous methods being developed to create complex fused-ring systems. uminho.ptmdpi.comnih.gov These synthetic strategies could potentially be adapted to produce novel this compound derivatives with tailored optical and electronic properties. The general approach involves the cyclization of appropriate precursors to form the pyridazine ring fused to other cyclic structures. uminho.ptresearchgate.net The resulting compounds can then be further functionalized to enhance their performance in specific applications.

Table 1: Theoretical Electronic Properties of Pyridazine

PropertyCalculated ValueReference
Dipole Moment4.6739 Debye researchgate.net
Energy Gap (HOMO-LUMO)Varies with calculation method iiste.orgresearchgate.net

This table presents theoretically calculated values for the parent pyridazine molecule, which forms the core of the title compound.

Development of Advanced Analytical Methods for Detection and Quantification in Research Contexts

The reliable detection and quantification of this compound and its derivatives are paramount for their synthesis, characterization, and application studies. While specific analytical methods for this exact compound are not extensively documented, standard analytical techniques employed for other pyridazine derivatives are directly applicable.

Spectroscopic Methods:

Infrared (IR) Spectroscopy: IR spectroscopy is a fundamental tool for the structural elucidation of pyridazine derivatives. The technique is used to identify the presence of specific functional groups within the molecule. For instance, in the synthesis of related pyridazine compounds, IR spectroscopy has been used to confirm the presence of C=N bonds within the pyridazine ring and other characteristic absorptions. liberty.edunih.govacs.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable for determining the precise molecular structure. These techniques provide detailed information about the chemical environment of each hydrogen and carbon atom, allowing for the unambiguous confirmation of the fused ring system and the position of any substituents. nih.govjocpr.comacs.org For example, in the characterization of a 5-substituted pyrido[2,3-d]pyridazin-8(7H)-one, the ¹³C-NMR spectrum showed a characteristic signal at δ 158 ppm owing to the C=O of the pyridazine ring. jocpr.com

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to gain insights into their fragmentation patterns, which further aids in structural confirmation. nih.gov

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful technique for the separation, identification, and quantification of components in a mixture. For pyridazine derivatives, reversed-phase HPLC is a common method for purity assessment and reaction monitoring. researchgate.net The choice of the stationary and mobile phases can be optimized to achieve efficient separation of the target compound from starting materials, byproducts, and other impurities.

Gas Chromatography (GC): For volatile and thermally stable pyridazine derivatives, gas chromatography, often coupled with mass spectrometry (GC-MS), is a valuable analytical tool. Information on the gas chromatography of the related compound 6,7-Dihydro-5H-cyclopentapyrazine is available in the NIST Chemistry WebBook, suggesting that GC-based methods could be developed for this compound. nist.gov

The development of robust analytical methods is a crucial step in advancing the research on this compound and unlocking its full potential in materials science and other fields.

Table 2: Spectroscopic Data for a Related Pyridazine Derivative

TechniqueCompoundCharacteristic SignalsReference
IR2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile2204 cm⁻¹ (C≡N) nih.govacs.org
¹H NMR2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileδ 2.87 and 3.09 ppm (cyclic CH₂–CH₂) nih.govacs.org
¹³C NMR2-ethoxy-4-(pyridin-2-yl)-7-(pyridin-2-ylmethylidene)-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrileδ 27.22 and 28.90 ppm (cyclic CH₂) nih.govacs.org

This table provides examples of spectroscopic data for a related fused pyridazine system, illustrating the types of data obtained from these analytical techniques.

Future Research Directions and Emerging Challenges in 6,7 Dihydro 5h Cyclopenta D Pyridazine Chemistry

Development of Novel and Sustainable Synthetic Routes

A primary challenge in the broader field of pyridazine (B1198779) chemistry is the development of synthetic pathways that are not only efficient but also environmentally benign and economically viable. organic-chemistry.org For 6,7-Dihydro-5H-cyclopenta[d]pyridazine and its derivatives, future efforts will likely focus on moving beyond traditional multi-step syntheses towards more elegant and sustainable solutions.

Key areas of development include:

One-Pot and Multicomponent Reactions: Designing syntheses where multiple bonds are formed in a single reaction vessel significantly improves efficiency. A one-pot synthesis of cyclopenta[d]pyridazines using cycloaddition reactions of nitrile imines with fulvenes has been reported as a convenient and direct method. mdpi.com Further exploration of multicomponent strategies, which have been successful for related cyclopenta[b]pyridine systems, could provide rapid access to a diverse library of derivatives. researchgate.net

Green Catalysis: There is a growing need to replace harsh reagents and heavy metal catalysts with more sustainable alternatives. Manganese-catalyzed oxidation has been effectively used to synthesize ketone analogues of related cyclopentenopyridines in water, highlighting a potential green approach for functionalizing the cyclopentane (B165970) ring. rsc.orgrsc.org Metal-free protocols, such as the aza-Diels-Alder reaction of 1,2,3-triazines, offer a cost-effective and sustainable alternative for constructing the pyridazine core. organic-chemistry.org

Flow Chemistry: The use of continuous flow reactors can offer superior control over reaction parameters, improve safety, and facilitate scaling up. Applying flow chemistry, which has been used to efficiently transform pyrimidine (B1678525) alkynes into annulated pyridines, could streamline the synthesis of this compound precursors. researchgate.net

StrategyDescriptionPotential AdvantagesRelevant Analogy/Finding
[3 + 2] Cycloaddition A one-pot reaction involving in-situ generated nitrile imines and a fulvene (B1219640) substrate to directly form the cyclopenta[d]pyridazine ring system. mdpi.comHigh atom economy, reduced workup, direct access to the core structure. mdpi.comReported as an efficient pathway to cyclopenta[d]pyridazines. mdpi.com
Metal-Free Aza-Diels-Alder Inverse electron-demand aza-Diels–Alder reaction using electron-deficient triazines and electron-rich dienophiles to construct the pyridazine ring. organic-chemistry.orgAvoids toxic and expensive metal catalysts, cost-effective, sustainable. organic-chemistry.orgProven for synthesizing various pyridazine derivatives with high regioselectivity. organic-chemistry.org
Manganese Catalysis Oxidation of a C-H bond adjacent to the heteroaromatic ring using a manganese catalyst and an oxidant like t-BuOOH in water. rsc.orgUse of an abundant and less toxic metal, aqueous solvent, mild reaction conditions. rsc.orgSuccessfully applied to the synthesis of 6,7-dihydro-5H-cyclopenta[b]pyridin-5-one analogues. rsc.org
Multicomponent Condensation Condensation of multiple starting materials (e.g., malononitrile, aldehydes, enamines) in a single step to build a highly substituted heterocyclic core. researchgate.netHigh efficiency, molecular diversity from simple precursors, operational simplicity. researchgate.netUsed to generate 6,7-dihydro-5H-cyclopenta[b]pyridine derivatives. researchgate.net

Expanding the Scope of Chemical Transformations and Derivatizations

To fully exploit the potential of the this compound scaffold, it is crucial to expand the repertoire of known chemical transformations beyond simple derivatization. Future research should focus on selective functionalization of both the pyridazine and cyclopentane rings to create novel and complex molecular architectures.

Emerging areas of interest are:

Selective C-H Functionalization: Direct activation and functionalization of C-H bonds is a powerful strategy for streamlining synthetic sequences. While challenging for inactive arenes, developing organocatalytic or transition-metal-catalyzed methods for site-selective C-H functionalization of the pyridazine core would be a significant advancement. researchgate.net

Electrophilic and Nucleophilic Reactions: Early studies on cyclopenta[d]pyridazines showed that electrophiles like bromine react at the 5- or 7-position of the five-membered ring. rsc.org A more systematic investigation into a wider range of electrophilic and nucleophilic substitution reactions is needed to understand the electronic nature and reactivity of the scaffold.

Advanced Cyclization and Annulation: Using the existing scaffold as a building block for more complex fused systems is a promising direction. The development of methods for annulating additional rings, as demonstrated in the synthesis of various pyridopyridazinediones and other fused pyridazines, could lead to novel polycyclic compounds with unique properties. mdpi.comuminho.pt

Reaction TypeTarget Site(s)Potential Reagents/ConditionsDesired Outcome
Electrophilic Substitution C5 or C7 position on the cyclopentane ring rsc.orgBromine, Triethyl orthoformate rsc.orgIntroduction of halogens, formyl groups, and other electrophiles. rsc.org
Condensation Reactions Activated positions on the cyclopentane ringDiphenylcyclopropenone (B372975), p-dimethylaminobenzaldehyde rsc.orgFormation of intensely colored salts and complex adducts. rsc.org
C-H Activation Pyridazine ring C-H bondsTransition metal catalysts (e.g., Pd, Cu), organocatalysts researchgate.netDirect introduction of aryl, alkyl, or other functional groups without pre-functionalization.
Ring Annulation Across the pyridazine or cyclopentane ringBifunctional reagents (e.g., diethyl oxalate, phthalic anhydride) ekb.egSynthesis of novel tricyclic and polycyclic heterocyclic systems. ekb.eg

Integration of Advanced Computational Modeling for Predictive Chemistry

Computational chemistry is an increasingly indispensable tool for accelerating research and development in heterocyclic chemistry. By providing insights into molecular properties and reaction mechanisms, it can guide experimental work, reducing the time and resources spent on trial-and-error approaches.

Future integration of computational modeling in this compound chemistry will likely involve:

Predicting Reaction Outcomes: Density Functional Theory (DFT) calculations can be used to predict the regioselectivity of reactions, such as in the inverse electron-demand aza-Diels-Alder (IEDDA) synthesis of pyridazines. rsc.org This predictive power can help in selecting the right substrates and conditions to achieve a desired isomer. tandfonline.comrsc.org

Understanding Molecular Properties: Computational methods like DFT and Time-Dependent DFT (TD-DFT) are valuable for examining frontier molecular orbitals (FMOs), photophysical properties, and electronic characteristics. researchgate.net Such studies are crucial for designing molecules for specific applications, for instance, in materials science.

Simulating Interactions: For applications in chemical biology, molecular docking and simulation can predict how derivatives of this compound might bind to biological targets like enzymes or receptors. This approach was used effectively with related cyclopenta[b]pyridine derivatives to correlate their molecular structures with their performance as corrosion inhibitors. nih.govacs.org

Computational MethodApplication AreaPredicted/Calculated Properties
Density Functional Theory (DFT) Reaction Prediction & MechanismAdsorption energies, reaction barriers, regioselectivity. rsc.orgtandfonline.com
Time-Dependent DFT (TD-DFT) Materials SciencePhotophysical properties, excitation energies, electronic spectra. researchgate.net
Monte Carlo (MC) Simulations Materials ScienceAdsorption configurations on surfaces. nih.gov
X-ray Photoelectron Spectroscopy (XPS) Simulation Structural AnalysisCore-level binding energies to distinguish between different bonding configurations. tandfonline.com

Exploration of New Application Avenues in Chemical Biology and Materials Science

The structural features of the this compound core—a fused, partially saturated, nitrogen-containing heterocycle—make it an attractive scaffold for exploration in diverse fields. While much of the existing research has focused on related pyridazine structures, these findings provide a clear roadmap for future investigations into the title compound.

Chemical Biology and Medicinal Chemistry: The pyridazine ring is a recognized pharmacophore found in numerous bioactive molecules. nih.govresearchgate.net Derivatives of the closely related 6,7-dihydro-5H-cyclopenta[d]pyrimidine have been synthesized and evaluated as selective sigma-1 receptor antagonists for pain treatment. nih.gov Similarly, related 6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidines have been identified as corticotropin-releasing factor 1 (CRF1) receptor antagonists. nih.gov These precedents strongly suggest that the this compound core could serve as a valuable scaffold for developing novel therapeutics, particularly targeting the central nervous system. Furthermore, the broader class of pyridazines has shown promise as anticancer agents, providing another key avenue for investigation. nih.govnih.gov

Materials Science: The unique electronic properties of pyridazine-containing compounds make them suitable candidates for advanced materials. researchgate.net

Organic Electronics: Pyridazine derivatives are being explored for their potential in optoelectronics. Computational studies suggest that their nitrogen-substituted π-conjugated systems can have favorable optical and charge-transfer properties for use in organic field-effect transistors (OFETs) and solar cells. researchgate.net

Corrosion Inhibition: Heterocyclic compounds containing nitrogen and π-electrons are often effective corrosion inhibitors. Derivatives of the isomeric 6,7-dihydro-5H-cyclopenta[b]pyridine have demonstrated excellent performance in protecting steel alloys from corrosion, an application that could be explored for the cyclopenta[d]pyridazine system. nih.govacs.org

Surface Functionalization: The ability of pyridazine to adsorb onto semiconductor surfaces, as studied computationally, opens possibilities for its use in the functionalization of materials like silicon, which is fundamental to the electronics industry. tandfonline.com

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 6,7-Dihydro-5H-cyclopenta[d]pyridazine and its derivatives?

  • Methodology : The synthesis typically involves cyclocondensation reactions. For example, derivatives like 4-(thiophen-2-yl)-6,7-dihydro-5H-cyclopenta[b]pyridine are synthesized via cyclization of ketones (e.g., 2-(thiophen-3-yl)cyclopentanone) with ammonium acetate in acetic acid under reflux .
  • Analytical Validation : Products are characterized using NMR (¹H, ¹³C), IR spectroscopy, and elemental analysis to confirm purity (>95%) and structural integrity .

Q. What analytical techniques are recommended for characterizing this compound?

  • Core Methods :

  • NMR Spectroscopy : Assigns proton environments (e.g., δ 2.1–3.5 ppm for cyclopentane protons) and carbon shifts (e.g., δ 113–169 ppm for aromatic carbons) .
  • Elemental Analysis : Validates empirical formulas (e.g., C₁₉H₁₇NOS with <0.5% deviation from calculated values) .
  • Mass Spectrometry : Confirms molecular ion peaks (e.g., m/z 307 for C₁₉H₁₇NOS) .

Q. What safety precautions are essential when handling this compound derivatives?

  • Guidelines :

  • Use PPE (gloves, goggles) to avoid skin/eye contact (H315, H319) .
  • Store in sealed containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation .
  • In case of inhalation, move to fresh air and seek medical attention (P305+P351+P338) .

Advanced Research Questions

Q. How can reaction conditions be optimized to synthesize derivatives with specific substituents?

  • Approach :

  • Electrophilic Substitution : Modify substituents (e.g., chloro, iodo) using halogenation under controlled pH and temperature .
  • Catalytic Systems : Use Pd/Cu catalysts for cross-coupling reactions to introduce aryl/heteroaryl groups (e.g., thiophene derivatives) .
    • Example : 3-Iodo-6,7-dihydro-5H-cyclopenta[b]pyridine (95% purity) is synthesized via iodination in DMF at 80°C .

Q. What computational methods predict the reactivity and electronic properties of this compound?

  • Tools :

  • DFT Calculations : Analyze HOMO-LUMO gaps to predict sites for nucleophilic/electrophilic attacks (e.g., cyclopentane ring vs. pyridazine core) .
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) to prioritize derivatives for pharmacological testing .

Q. How can contradictions in spectroscopic data between structurally similar derivatives be resolved?

  • Case Study : Discrepancies in ¹³C NMR shifts for methyl-substituted derivatives (e.g., 5-methyl vs. 2-methyl isomers) are resolved by 2D NMR (HSQC, HMBC) to assign quaternary carbons .
  • Statistical Analysis : Use principal component analysis (PCA) to differentiate spectral patterns of regioisomers .

Q. What strategies enhance the bioactivity of the core structure through structural modifications?

  • Design Principles :

  • Functionalization : Introduce electron-withdrawing groups (e.g., -CN, -NO₂) to improve binding affinity with biological targets .
  • Hybridization : Fuse with thiophene/pyridine rings to create polycyclic systems with enhanced pharmacokinetic properties .
    • Example : 3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrile shows potential as a kinase inhibitor due to its amino-carbonitrile motif .

Q. How to design experiments to study biological interactions of this compound?

  • Protocols :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT assays to measure cytotoxicity .
  • Enzyme Inhibition : Test inhibition of COX-2 or kinases via fluorescence-based assays .
    • Controls : Compare with analogs lacking key substituents (e.g., methyl or amino groups) to identify critical pharmacophores .

Q. What challenges arise in scaling up the synthesis of this compound for preclinical studies?

  • Issues :

  • Purification : Column chromatography becomes impractical; switch to recrystallization or fractional distillation .
  • Yield Optimization : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., ethanol/water mixtures) without compromising reaction efficiency .

Structural Analogs and Comparative Data

Compound Substituents Key Applications Reference
3-Amino-6,7-dihydro-5H-cyclopenta[b]pyrazine-2-carbonitrileAmino, carbonitrileKinase inhibition, drug development
4-Chloro-6,7-dihydro-5H-cyclopenta[b]pyridineChloroIntermediate for cross-coupling reactions
5-Methyl-6,7-dihydro-5H-cyclopenta[b]pyrazineMethylFlavor chemistry (non-pharma applications)
2-Thiophene-fused derivativesThiopheneAnticancer/anti-inflammatory activity

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
6,7-Dihydro-5H-cyclopenta[d]pyridazine
Reactant of Route 2
6,7-Dihydro-5H-cyclopenta[d]pyridazine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.